2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride
Description
Molecular Formula: C₇H₁₁F₂N₃·HCl
SMILES: CN1C=C(C(=N1)C(F)F)CCN.Cl
InChIKey: LVRLYWUOLXLCHF-UHFFFAOYSA-N
Structural Features:
- A pyrazole ring substituted with a difluoromethyl group at position 3 and a methyl group at position 1.
- An ethylamine side chain at position 4 of the pyrazole, protonated as a hydrochloride salt.
Predicted Collision Cross Section (CCS):
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 176.0994 | 136.5 |
| [M+Na]+ | 198.0813 | 144.9 |
| [M-H]- | 174.0848 | 134.0 |
Its structural uniqueness lies in the difluoromethyl group, which enhances metabolic stability and bioavailability compared to non-fluorinated analogs .
Properties
CAS No. |
2763750-26-9 |
|---|---|
Molecular Formula |
C7H12ClF2N3 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)-1-methylpyrazol-4-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H11F2N3.ClH/c1-12-4-5(2-3-10)6(11-12)7(8)9;/h4,7H,2-3,10H2,1H3;1H |
InChI Key |
YZUMWSFQCIQPGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)CCN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carboxylic Acid
The foundational intermediate for the target compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is synthesized via a two-step process involving 2,2-difluoroacetyl halide and α,β-unsaturated ester under controlled conditions. The reaction proceeds through:
-
Substitution/Hydrolysis :
-
2,2-Difluoroacetyl halide (X = F or Cl) reacts with α,β-unsaturated ester (R₁ = C₁–C₄ alkyl) in the presence of an acid-binding agent (e.g., triethylamine) and solvent (e.g., tetrahydrofuran).
-
Subsequent alkaline hydrolysis yields α-difluoroacetyl intermediate carboxylic acid.
-
-
Condensation/Cyclization :
-
The intermediate reacts with methylhydrazine in aqueous solution, catalyzed by sodium or potassium iodide, to form the pyrazole ring.
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This step achieves a 96:4 ratio of the desired 3-(difluoromethyl) isomer to the 5-(difluoromethyl) isomer, significantly reducing impurities compared to earlier methods.
-
The final product is purified via recrystallization in aqueous ethanol or methanol, yielding 75–79% purity with HPLC >99.5%.
Conversion to 2-[3-(Difluoromethyl)-1-Methyl-1H-Pyrazol-4-Yl]Ethan-1-Amine Hydrochloride
The transformation of the carboxylic acid intermediate to the target amine involves sequential functional group modifications:
Carboxylic Acid to Amide
The carboxylic acid is converted to an amide through activation (e.g., thionyl chloride or oxalyl chloride) followed by reaction with ethylamine:
This step typically employs dichloromethane or THF as solvents, with yields exceeding 85% under anhydrous conditions.
Amide Reduction to Primary Amine
The amide undergoes reduction using lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃·THF) to yield the primary amine:
Post-reduction, the amine is isolated via aqueous workup and extracted into organic solvents (e.g., dichloromethane).
Hydrochloride Salt Formation
The free amine is treated with hydrogen chloride (HCl) in diethyl ether or ethanol to precipitate the hydrochloride salt:
Recrystallization from ethanol/water mixtures (35–65% alcohol) ensures >99% purity.
Alternative Synthetic Routes
Direct Alkylation of Pyrazole Core
An alternative approach introduces the ethylamine side chain early in the synthesis:
-
Pyrazole Bromination :
-
The 4-position of the pyrazole ring is brominated using N-bromosuccinimide (NBS) under radical conditions.
-
-
Nucleophilic Substitution :
-
The bromide undergoes reaction with a protected amine (e.g., phthalimide potassium salt) to form a C–N bond.
-
-
Deprotection and Salt Formation :
Catalytic Systems and Reaction Optimization
Role of Halide Catalysts
Sodium iodide (NaI) and potassium iodide (KI) are critical in the cyclization step, enhancing reaction rates and isomer selectivity. For example:
| Catalyst | Isomer Ratio (3:5) | Yield (%) | Purity (HPLC %) |
|---|---|---|---|
| NaI | 96:4 | 78.3 | 99.7 |
| KI | 95:5 | 75.9 | 99.6 |
Solvent and Temperature Effects
-
Low-temperature condensation (-30°C to -20°C) minimizes side reactions.
-
Aqueous alcohol recrystallization (e.g., 40% ethanol) removes residual isomers and byproducts.
Challenges and Mitigation Strategies
Isomer Control
The 5-(difluoromethyl) isomer forms via competing cyclization pathways. Strategies to suppress it include:
Purification Efficiency
Multi-step recrystallization in ethanol/water mixtures achieves >99.5% purity but reduces overall yield to 75–79%.
Chemical Reactions Analysis
Types of Reactions
2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethanamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the difluoromethyl group.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a pyrazole ring substituted with a difluoromethyl group, contributing to its biological activity. The presence of an amine group enhances its potential as a pharmacological agent.
Research indicates that derivatives of pyrazole compounds exhibit significant biological activities, including:
- Antimicrobial Properties : Studies have shown that pyrazole derivatives can possess bactericidal and fungicidal activities. For instance, Zhong et al. reported on the synthesis of novel pyrazole amine derivatives with promising anti-inflammatory effects, indicating their potential in treating inflammatory diseases .
- Insecticidal Activity : Compounds similar to 2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride have been identified as effective insecticides, making them valuable in agricultural applications .
Therapeutic Potential
The compound's structural features suggest potential for development in medicinal chemistry:
- Drug Development : The pyrazole scaffold is known for its versatility in drug design. Recent studies have focused on synthesizing new pyrazole derivatives aimed at targeting specific diseases, including cancer and neurodegenerative disorders . The unique difluoromethyl substitution enhances the interaction with biological targets.
Agricultural Applications
The compound has also been explored for its utility in agriculture:
- Fungicides and Herbicides : Research has indicated that pyrazole derivatives can act as effective fungicides. Sun et al. highlighted the potential of novel pyrazole amides as candidates for plant fungicides, which could lead to sustainable agricultural practices .
Table 1: Summary of Biological Activities
Case Study 1: Synthesis and Characterization
A recent study focused on the synthesis of related pyrazole compounds using various methodologies, demonstrating the efficiency of difluoromethyl substitutions in enhancing biological activity. The study utilized X-ray crystallography to elucidate the structure and confirm the expected molecular geometry .
Case Study 2: Agricultural Application
Another research project evaluated the efficacy of difluoromethylpyrazole derivatives as fungicides against common plant pathogens. The results indicated significant antifungal activity, suggesting a viable alternative to traditional chemical fungicides .
Mechanism of Action
The mechanism of action of 2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis with structurally related compounds is provided below, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Substituents (Pyrazole) | Molecular Weight | Key Applications/Findings |
|---|---|---|---|---|
| 2-[3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride | C₇H₁₁F₂N₃·HCl | 3-difluoromethyl, 1-methyl | 207.64 g/mol | Intermediate for drug discovery |
| 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride | C₆H₁₁ClN₃ | 1-methyl | 161.63 g/mol | Building block in organic synthesis |
| 3-(Difluoromethyl)-1-(2-methylpropyl)-1H-pyrazol-4-amine hydrochloride | C₉H₁₄F₂N₃·HCl | 3-difluoromethyl, 1-isobutyl | 237.69 g/mol | Life science research |
| 2-(4-Bromo-1H-pyrazol-1-yl)ethylamine hydrochloride | C₆H₁₁BrClN₃ | 4-bromo, 1-methyl | 240.53 g/mol | Not specified; likely a synthetic intermediate |
| 2-(5-(4′-Chloro-biphenyl-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine | C₁₆H₁₄ClN₅ | Triazole core with biphenyl group | 319.77 g/mol | TAAR1 agonist for psychotic disorders |
Key Observations :
Substituent Effects: The difluoromethyl group in the target compound (C₇H₁₁F₂N₃·HCl) enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs like C₆H₁₁ClN₃ .
Heterocycle Variations :
- Triazole-based compounds (e.g., C₁₆H₁₄ClN₅) exhibit distinct pharmacological profiles, such as TAAR1 agonism, due to their planar heterocyclic cores . Pyrazole derivatives, by contrast, are more rigid and may target different enzyme systems.
Molecular Weight and Solubility :
- The target compound (207.64 g/mol) has a higher molecular weight than simpler pyrazole amines (e.g., 161.63 g/mol for C₆H₁₁ClN₃), which may influence solubility and dosing in medicinal applications .
Pharmacological Potential: While the target compound lacks explicit literature on biological activity, analogs like C₁₆H₁₄ClN₅ demonstrate efficacy in psychiatric disorders, suggesting pyrazole/triazole amines are viable scaffolds for central nervous system (CNS) drug development .
Biological Activity
2-[3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be expressed as follows:
- Molecular Formula : C7H11F2N3
- Molecular Weight : 165.18 g/mol
- CAS Number : 796845-58-4
The difluoromethyl group in its structure significantly influences its biological properties, enhancing its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as antitumor agents. Research indicates that pyrazole derivatives exhibit inhibitory effects against various cancer cell lines by targeting critical pathways involved in tumor growth and proliferation.
Case Study: Synergistic Effects with Doxorubicin
A study assessed the cytotoxicity of several pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231) and examined their synergistic effects when combined with doxorubicin. The results demonstrated that certain pyrazole derivatives enhanced the efficacy of doxorubicin, suggesting a promising approach for improving cancer treatment outcomes .
Anti-inflammatory Activity
Pyrazole compounds have also been recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.
Research Findings
A review of various pyrazole derivatives indicated significant anti-inflammatory activity, with some compounds demonstrating effectiveness comparable to established anti-inflammatory drugs . This suggests that this compound may possess similar properties.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been extensively studied. Compounds within this class have shown promising results against various bacterial and fungal strains.
Table: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazole A | E. coli | 32 µg/mL |
| Pyrazole B | S. aureus | 16 µg/mL |
| Pyrazole C | C. albicans | 8 µg/mL |
These findings underscore the potential application of pyrazole derivatives in developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazoles often inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation.
- Receptor Modulation : Some pyrazoles act as modulators of specific receptors, influencing cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cancer cells, promoting apoptosis.
Q & A
Basic: What synthetic routes are recommended for preparing 2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride?
Methodological Answer:
A multi-step synthesis approach is typically employed, starting with a 1,5-diarylpyrazole core template. For example, condensation reactions using halogenated phenyl precursors (e.g., 2,4-dichlorophenyl derivatives) can introduce the difluoromethyl group at the pyrazole C3 position. Subsequent alkylation at the C4 position with a bromoethylamine intermediate, followed by HCl salt formation, yields the target compound. Key steps include:
- Step 1: Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with β-keto esters.
- Step 2: Difluoromethylation using ClCF₂H or analogous reagents under basic conditions.
- Step 3: Reductive amination or nucleophilic substitution to introduce the ethanamine moiety.
- Step 4: Purification via recrystallization or column chromatography, with HCl salt formation in methanol/ether .
Basic: How can the structural integrity of this compound be validated?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR (¹H/¹³C/¹⁹F): Confirm substitution patterns (e.g., difluoromethyl chemical shifts at ~-90 to -110 ppm in ¹⁹F NMR) and amine proton integration.
- X-ray Diffraction: Resolve crystal packing and bond angles, particularly for the pyrazole-ethylamine linkage. For related pyrazole derivatives, C–F bond distances typically range from 1.32–1.38 Å .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₂F₂N₃Cl expected at m/z 224.06).
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation: Use fume hoods for weighing or reactions involving volatile intermediates.
- Waste Management: Segregate halogenated waste (e.g., fluorinated byproducts) and neutralize acidic residues before disposal via certified facilities .
Advanced: How can mechanistic studies elucidate its bioactivity (e.g., enzyme/receptor interactions)?
Methodological Answer:
- In Silico Docking: Screen against target proteins (e.g., GPCRs or kinases) using software like AutoDock Vina. Pyrazole amines often exhibit affinity for histamine or serotonin receptors due to their planar aromaticity and hydrogen-bonding capacity.
- SPR/Biacore Assays: Quantify binding kinetics (ka/kd) for receptor-ligand interactions.
- Metabolic Stability: Use liver microsomes to assess CYP450-mediated degradation, with LC-MS tracking metabolite formation (e.g., oxidative defluorination) .
Advanced: How does environmental exposure impact its stability and ecotoxicity?
Methodological Answer:
- Photodegradation Studies: Expose aqueous solutions to UV light (254 nm) and monitor half-life via HPLC. Difluoromethyl groups may hydrolyze to CO₂ and HF under alkaline conditions.
- Bioaccumulation: Use OECD 305 guidelines with aquatic models (e.g., Daphnia magna). LogP values >2.5 suggest moderate bioaccumulation potential.
- Ecotoxicology: Acute toxicity testing in algae (72-h EC₅₀) and zebrafish embryos (96-h LC₅₀) to assess ecological risks .
Advanced: How should conflicting solubility data be resolved?
Methodological Answer:
- Systematic Solubility Profiling: Test in buffered solutions (pH 1–10) using shake-flask methods with HPLC quantification. For polar aprotic solvents (DMF, DMSO), ensure water content <0.1% to avoid co-solvency effects.
- Statistical Analysis: Apply ANOVA to compare replicates (e.g., 4 replicates per condition, as in split-split plot designs) and identify outliers .
Advanced: What analytical methods ensure batch-to-batch consistency?
Methodological Answer:
- HPLC-PDA: Use a C18 column (5 µm, 150 mm) with 0.1% TFA in water/acetonitrile gradient (retention time ~8–10 min).
- KF Titration: Monitor residual moisture (<0.5% w/w).
- Elemental Analysis: Validate chloride content (theoretical: ~15.8% for HCl salt) .
Advanced: How can bioactivity be optimized through structural analogs?
Methodological Answer:
- SAR Studies: Synthesize analogs with varied substituents (e.g., replacing difluoromethyl with trifluoromethyl or methoxy groups).
- In Vivo Efficacy: Test in rodent models for CNS penetration (logBB >0.3) and pharmacokinetics (AUC₀–₂₄ >500 ng·h/mL).
- Toxicity Screening: Assess hERG inhibition (IC₅₀ >10 µM) and Ames test results for mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
